Methyl 3-aminocyclobutanecarboxylate hydrochloride
Description
Molecular Geometry and Stereochemical Configuration
The molecular architecture of this compound is fundamentally defined by the presence of a strained four-membered cyclobutane ring bearing two primary substituents: an amino group at position 3 and a methyl ester functionality at position 1. The compound demonstrates remarkable stereochemical complexity, with documented existence of both (1R,3R) and (1S,3S) enantiomeric forms, as well as cis and trans diastereoisomeric relationships between the substituents. The stereochemical designation (1r,3r) indicates a specific spatial arrangement where both the amino and carboxylate groups adopt defined orientations relative to the cyclobutane ring plane, influencing both the compound's physical properties and biological activity potential.
The geometric constraints imposed by the four-membered ring system result in significant angular strain, with bond angles deviating substantially from the tetrahedral ideal of 109.5 degrees. Theoretical calculations and experimental observations indicate that the cyclobutane ring adopts a puckered conformation to minimize torsional strain, with the ring buckled into a butterfly-like configuration that reduces unfavorable eclipsing interactions between adjacent carbon-hydrogen bonds. The amino group substitution at position 3 introduces additional conformational considerations, as the nitrogen atom can adopt various orientations that influence both intramolecular interactions and intermolecular hydrogen bonding patterns.
| Stereoisomer | Configuration | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|
| trans-isomer | (1R,3R) or (1S,3S) | 1212304-86-3 | 165.62 |
| cis-isomer | (1R,3S) or (1S,3R) | 1354940-69-4 | 165.62 |
The methyl ester group at position 1 provides an additional structural element that influences the overall molecular conformation through both steric and electronic effects. The ester carbonyl oxygen can participate in intramolecular hydrogen bonding with the protonated amino group in the hydrochloride salt form, potentially stabilizing specific conformational arrangements. This intramolecular interaction pattern has been observed in related cyclobutane amino acid derivatives and contributes to the overall structural rigidity of the molecule.
Crystallographic Analysis and Conformational Dynamics
Crystallographic investigations of cyclobutane-containing compounds have revealed consistent patterns of structural behavior that extend to this compound. X-ray diffraction studies of related cyclobutane dicarboxylic acid derivatives demonstrate that four-membered rings frequently exhibit either static disorder or dynamic conformational interconversion in the solid state. This phenomenon arises from the relatively low energy barrier associated with ring puckering, which allows rapid interconversion between different conformational states at ambient temperatures.
The conformational dynamics of cyclobutane rings involve a characteristic ring inversion process with an exceptionally low activation barrier of approximately 1.45 kilocalories per mole, enabling facile passage through a planar transition state. In the case of this compound, this conformational flexibility is modulated by the presence of substituents, which introduce additional energy considerations through steric interactions and hydrogen bonding effects. The amino group, particularly in its protonated form as the hydrochloride salt, can engage in intermolecular hydrogen bonding networks that influence crystal packing arrangements and potentially restrict conformational mobility.
Crystallographic analysis of the compound reveals distinct packing motifs that depend on the stereochemical configuration of the substituents. The trans-isomer typically exhibits different hydrogen bonding patterns compared to the cis-isomer, resulting in alternative crystal structures with varying stability profiles. These structural differences manifest in distinct melting points, solubility characteristics, and spectroscopic properties, providing practical methods for distinguishing between stereoisomeric forms.
| Property | Value | Method |
|---|---|---|
| Ring Inversion Barrier | 1.45 kcal/mol | Theoretical Calculation |
| Bond Angle Deviation | ~19.5° from tetrahedral | X-ray Crystallography |
| Conformational Preference | Puckered (butterfly) | Computational Analysis |
The presence of the methyl ester and amino substituents introduces additional complexity to the conformational landscape, as these groups can adopt multiple orientations relative to the cyclobutane ring. Computational studies suggest that the most stable conformations involve arrangements that minimize steric clashes while maximizing favorable electrostatic interactions, particularly hydrogen bonding between the protonated amino group and nearby electron-rich centers.
Comparative Structural Analysis with Cyclobutane Analogues
Comparative analysis with structurally related cyclobutane derivatives provides valuable insights into the unique features of this compound. Methyl 3-methylcyclobutanecarboxylate, which differs only by the replacement of the amino group with a methyl substituent, exhibits significantly different conformational preferences due to the absence of hydrogen bonding capability. The methyl-substituted analogue demonstrates greater conformational flexibility and lacks the intermolecular association patterns characteristic of amino-containing derivatives.
The comparison with methyl 3-(methylamino)cyclobutane-1-carboxylate reveals the impact of amino group substitution patterns on structural behavior. The N-methylated derivative shows reduced hydrogen bonding capacity compared to the primary amino compound, resulting in modified crystal packing arrangements and altered physical properties. This structural comparison highlights the critical role of hydrogen bonding in determining solid-state behavior and molecular recognition properties of cyclobutane amino acid derivatives.
Examination of trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid provides insights into the effects of amino group protection on structural characteristics. The bulky tert-butoxycarbonyl protecting group significantly alters the conformational landscape by introducing steric constraints that favor specific ring conformations. This protected derivative demonstrates enhanced crystallinity and reduced conformational flexibility compared to the unprotected amino compound, illustrating the profound influence of substituent modifications on structural behavior.
| Compound | Amino Substitution | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| Methyl 3-aminocyclobutane-1-carboxylate HCl | Primary amino | C₆H₁₂ClNO₂ | Extensive H-bonding network |
| Methyl 3-(methylamino)cyclobutane-1-carboxylate | Secondary amino | C₇H₁₃NO₂ | Reduced H-bonding capability |
| Methyl 3-methylcyclobutane-1-carboxylate | Methyl (no amino) | C₇H₁₂O₂ | No H-bonding donor groups |
| trans-3-(Boc-amino)cyclobutanecarboxylic acid | Protected amino | C₁₀H₁₇NO₄ | Sterically constrained |
The structural comparison extends to cyclobutane analogues of naturally occurring amino acids, such as the glutamic acid derivative described in synthetic studies. These compounds demonstrate that cyclobutane-based amino acid analogues can serve as conformationally restricted mimics of flexible natural amino acids, providing tools for studying structure-activity relationships in biological systems. The rigid cyclobutane framework enforces specific spatial arrangements of functional groups that cannot be achieved with more flexible aliphatic chains.
Analysis of conformational energy surfaces across this series of cyclobutane derivatives reveals consistent patterns in ring puckering behavior, with substituent effects primarily influencing the relative stability of different conformational states rather than fundamentally altering the basic conformational mechanism. The presence of polar substituents, particularly amino groups capable of hydrogen bonding, tends to stabilize specific conformations through intermolecular interactions in the crystalline state, while nonpolar substituents allow greater conformational freedom.
Properties
IUPAC Name |
methyl 3-aminocyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-5(7)3-4;/h4-5H,2-3,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPCSIFZLLWYTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354940-69-4, 74316-29-3, 1212304-86-3 | |
| Record name | Cyclobutanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354940-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl trans-3-aminocyclobutanecarboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | methyl 3-aminocyclobutane-1-carboxylate hydrochloride | |
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| Record name | methyl 3-aminocyclobutane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclobutanone Derivative Amination Followed by Esterification
This route begins with a cyclobutanone precursor, which undergoes reductive amination to introduce the amino group. Subsequent esterification and hydrochloride salt formation yield the target compound.
Key Steps :
-
Reductive Amination : Cyclobutanone reacts with ammonium acetate or ammonia in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to form 3-aminocyclobutanol.
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Esterification : The alcohol intermediate is treated with methanol under acidic conditions (e.g., HCl gas or thionyl chloride) to form methyl 3-aminocyclobutanecarboxylate.
-
Hydrochloride Salt Formation : The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution to precipitate the hydrochloride salt.
Example Protocol :
A mixture of cyclobutanone (1.0 equiv), ammonium acetate (2.5 equiv), and NaBH3CN (1.2 equiv) in methanol is stirred at 25°C for 24 hours. After quenching with water, the crude 3-aminocyclobutanol is isolated via extraction. Esterification with methanol and catalytic HCl at reflux for 6 hours yields the ester, which is subsequently converted to the hydrochloride salt with gaseous HCl.
One-Pot Microwave-Assisted Synthesis
Recent patents describe a streamlined approach using microwave irradiation to accelerate reaction kinetics. This method reduces side reactions and improves yield.
Procedure :
this compound (120 mg, 0.7246 mmol) is combined with pyridine (2 mL) in a microwave vial under nitrogen purge. The mixture is irradiated at 120°C for 30 minutes, cooled, and purified via column chromatography. While this example uses the compound as a starting material, analogous methods apply microwave conditions to earlier synthetic steps, such as cyclization or amination.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include temperature, solvent choice, and catalyst selection.
Temperature and Solvent Effects
-
Reductive Amination : Optimal yields (75–85%) are achieved at 25–40°C in methanol or ethanol. Elevated temperatures (>50°C) promote side reactions, such as over-reduction or dimerization.
-
Esterification : Methanol serves as both solvent and nucleophile. HCl gas is preferred over H2SO4 due to fewer byproducts.
Catalysts and Reagents
-
NaBH3CN : Superior to NaBH4 for selective reductive amination, minimizing carbonyl group reduction.
-
Pyridine : Used in microwave synthesis to scavenge HCl, preventing premature salt formation.
Purification and Characterization
Purification Techniques
Spectroscopic Data
Comparative Analysis of Synthetic Methods
| Method | Yield | Reaction Time | Purity | Scalability |
|---|---|---|---|---|
| Reductive Amination | 75–85% | 24–48 hours | >95% | Moderate |
| Microwave-Assisted | 80–90% | 30 minutes | >98% | High |
Microwave synthesis offers significant advantages in speed and yield, making it preferable for industrial applications. However, the traditional reductive amination route remains valuable for small-scale laboratory synthesis due to its simplicity.
Industrial and Research Applications
The compound’s rigid cyclobutane structure makes it a valuable intermediate in:
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminocyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), alcohols (reduction), and various substituted cyclobutanecarboxylates (substitution) .
Scientific Research Applications
Methyl 3-aminocyclobutanecarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3-aminocyclobutanecarboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylate form, which can interact with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Cyclobutane Derivatives
cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 957793-35-0)
- Molecular Formula: C₇H₁₄ClNO₂
- Molecular Weight : 179.65 g/mol
- Key Differences :
trans-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 957793-36-1)
Larger Ring Systems: Cyclopentane and Cyclohexane Analogues
Methyl trans-4-aminocyclohexanecarboxylate hydrochloride (CAS: 61367-07-5)
- Molecular Formula: C₈H₁₆ClNO₂
- Key Differences :
(1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride (CAS: 1085842-51-8)
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Physicochemical Data
Pharmacokinetic Highlights:
Table 2: Hazard Comparison
Biological Activity
Methyl 3-aminocyclobutanecarboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClN\O
- Molecular Weight : 137.61 g/mol
- CAS Number : 1354940-69-4
This compound is known to act as a partial agonist at the NMDA receptor's glycine site (NR1 subunit) . This interaction can modulate synaptic transmission and plasticity, which are crucial for learning and memory processes. The compound's structural properties suggest it may influence various biological pathways by binding to specific receptors or enzymes, thereby altering their activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications.
Antimalarial Activity
Recent studies have shown that analogs of methyl 3-aminocyclobutanecarboxylate exhibit significant antimalarial properties. For instance, a related compound demonstrated an effective concentration (EC) against Plasmodium falciparum with values around 108 ± 7 nM. This indicates a promising potential for treating malaria, especially strains resistant to conventional therapies .
Cytotoxicity and Selectivity
In toxicity assessments, this compound displayed a favorable safety profile. The half-maximal cytotoxic concentration (CC) values against mammalian cells were significantly higher than the effective concentrations for antimalarial activity, suggesting a selective action with minimal cytotoxic effects on human cells .
Table 1: Biological Activity Summary
| Activity | EC50 (nM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Antimalarial (P. falciparum) | 108 ± 7 | >250 | >2,300 |
| Cytotoxicity (Human Cells) | N/A | 320 | N/A |
Case Studies
- Antimalarial Efficacy : In a murine malaria model (P. berghei), this compound was tested for in vivo efficacy. The results indicated significant reduction in parasitemia levels compared to control groups, supporting its potential as an antimalarial agent .
- Neuropharmacological Effects : Another study explored the neuroprotective effects of related compounds on NMDA receptor modulation. These findings suggest that derivatives of methyl 3-aminocyclobutanecarboxylate could play a role in neuroprotection and cognitive enhancement .
Q & A
Q. What are the established synthetic routes for Methyl 3-aminocyclobutanecarboxylate hydrochloride, and what analytical methods validate its purity?
Methodological Answer: Synthesis typically involves cyclization of precursor molecules followed by HCl salt formation. For example, in analogous cyclobutane derivatives (e.g., methyl-substituted aminocyclobutanes), HCl in dioxane is used to protonate the amine, yielding the hydrochloride salt with high efficiency (100% yield in some cases) . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy is critical for structural validation. Key NMR parameters include chemical shifts for the cyclobutane ring protons (e.g., δ 3.79 ppm for methoxy groups and δ 9.00 ppm for amine protons in similar compounds) . Purity is assessed via HPLC or LC-MS, with impurity standards (e.g., articaine hydrochloride impurities) serving as benchmarks .
Q. How is NMR spectroscopy applied to confirm the structure of this compound?
Methodological Answer: 1H-NMR analysis focuses on the cyclobutane ring’s protons (appearing as multiplet signals between δ 3.8–4.0 ppm) and the methyl ester group (singlet at δ 3.7–3.8 ppm). The amine proton in hydrochloride salts typically appears as a broad singlet near δ 9.0 ppm due to deshielding . For example, in cis-3-amino-1-methylcyclobutan-1-ol hydrochloride, cyclobutane protons resonate at δ 3.86–3.89 ppm, while the methyl group appears at δ 1.02 ppm . Comparative analysis with structurally related compounds (e.g., KHG26792, a cyclobutane-containing drug candidate) helps resolve ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer: Yield optimization involves solvent selection, temperature control, and catalyst use. For instance, substituting polar aprotic solvents (e.g., DMF) with dioxane improves protonation efficiency in HCl salt formation . Multi-step "one-pot" processes (e.g., cyclization, oxidation, and rearrangement combined) reduce intermediate isolation steps, enhancing total yield from 17% to higher values, as demonstrated in articaine hydrochloride synthesis . Kinetic studies using in-situ FTIR or mass spectrometry can identify rate-limiting steps for targeted optimization.
Q. What advanced methods are used to analyze impurities in this compound?
Methodological Answer: Impurity profiling employs LC-MS/MS with collision-induced dissociation (CID) to detect byproducts such as unreacted precursors or cyclobutane ring-opened derivatives. Reference standards for articaine hydrochloride impurities (e.g., Isopropylarticaine HCl) provide retention time and fragmentation pattern benchmarks . Accelerated stability studies (40°C/75% RH for 6 months) coupled with NMR and XRD help identify degradation products, such as hydrolyzed esters or amine oxidation derivatives .
Q. How can computational modeling predict the reactivity of this compound in drug design?
Methodological Answer: Density functional theory (DFT) calculations model the cyclobutane ring’s strain energy (≈26 kcal/mol) and predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations assess binding affinity to biological targets (e.g., enzymes or receptors) by comparing conformational flexibility with rigid analogs like KHG26792 . QSAR models correlate substituent effects (e.g., methyl vs. methoxy groups) with bioavailability, guiding structural modifications .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between batches?
Methodological Answer: Contradictions arise from solvent effects, pH variations, or residual moisture. Standardize NMR acquisition parameters (e.g., DMSO-d6 as solvent, 25°C) and use internal standards (e.g., TMS) for calibration. For example, amine proton shifts in DMSO-d6 (δ 9.00 ppm) may differ from D2O due to hydrogen bonding . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula consistency .
Q. What protocols ensure safe handling and storage of this compound?
Methodological Answer: Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis. Use PPE (gloves, goggles) during handling, as hydrochloride salts can cause respiratory irritation . For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) . Stability-indicating assays (e.g., HPLC purity tracking) monitor degradation during long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
